molecular formula C13H16ClNO B7844991 2-Chloro-N-cyclopropyl-N-(3-methylbenzyl)acetamide

2-Chloro-N-cyclopropyl-N-(3-methylbenzyl)acetamide

Cat. No.: B7844991
M. Wt: 237.72 g/mol
InChI Key: QSFZRYOIAJDCEQ-UHFFFAOYSA-N
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Description

2-Chloro-N-cyclopropyl-N-(3-methylbenzyl)acetamide is a chloroacetamide derivative featuring a cyclopropyl group and a 3-methylbenzyl substituent. For instance, similar compounds like 2-chloro-N-cyclopropyl-N-(4-methoxybenzyl)acetamide have been used in palladium-catalyzed enantioselective cyclizations to form lactams, demonstrating high yields and enantioselectivity when paired with bulky carboxylate ligands . The 3-methylbenzyl group in the target compound may influence steric and electronic properties, affecting reactivity in such catalytic processes.

Properties

IUPAC Name

2-chloro-N-cyclopropyl-N-[(3-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO/c1-10-3-2-4-11(7-10)9-15(12-5-6-12)13(16)8-14/h2-4,7,12H,5-6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSFZRYOIAJDCEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN(C2CC2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N-cyclopropyl-N-(3-methylbenzyl)acetamide typically involves the reaction of 2-chloroacetamide with cyclopropylamine and 3-methylbenzyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: 2-chloroacetamide is reacted with cyclopropylamine in the presence of a base such as sodium hydroxide to form N-cyclopropyl-2-chloroacetamide.

    Step 2: N-cyclopropyl-2-chloroacetamide is then reacted with 3-methylbenzyl chloride in the presence of a suitable solvent like dichloromethane to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-N-cyclopropyl-N-(3-methylbenzyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acid derivatives.

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry:
    • Antibacterial Activity: 3MPCA has shown promising antibacterial properties, particularly against Klebsiella pneumoniae, with a Minimum Inhibitory Concentration (MIC) of 512 µg/mL. This activity is attributed to the presence of the chloro group, which enhances its interaction with bacterial targets.
    • Antidepressant Effects: Preclinical studies indicate that 3MPCA may possess antidepressant-like effects, as evidenced by significant reductions in immobility duration in forced swimming tests at doses ranging from 15 mg/kg to 60 mg/kg.
  • Biological Research:
    • Enzyme Interaction Studies: Research has demonstrated that 3MPCA interacts with cytochrome P450 enzymes, which are critical for drug metabolism. This interaction suggests potential implications for pharmacokinetics and drug-drug interactions.
    • Cell Signaling Pathways: The compound influences gene expression related to oxidative stress response, indicating a protective role against cellular damage.

Case Study on Antibacterial Efficacy

  • Objective: To evaluate the antibacterial effects against Klebsiella pneumoniae.
  • Method: Determination of MIC for 3MPCA compared to structurally similar compounds.
  • Results: Demonstrated enhanced antibacterial activity due to the chloro substituent.

Case Study on Antidepressant Activity

  • Objective: To assess antidepressant-like effects in animal models.
  • Method: Mice were administered varying doses of 3MPCA and subjected to behavioral tests.
  • Results: Significant reductions in immobility were observed at higher doses, suggesting efficacy in modulating mood-related behaviors.

Summary of Biological Activities

ActivityTested CompoundMIC (µg/mL)Behavioral Test Results
Antibacterial3MPCA512N/A
Antidepressant3MPCAN/AReduction in immobility at doses (15-60 mg/kg)

Mechanism of Action

The mechanism of action of 2-Chloro-N-cyclopropyl-N-(3-methylbenzyl)acetamide involves its interaction with specific molecular targets. The chloro group and the cyclopropyl group play crucial roles in its binding affinity and specificity. The compound can modulate biological pathways by inhibiting or activating specific enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The 3-methylbenzyl group in the target compound may impose moderate steric hindrance compared to bulkier 2,6-dichlorobenzyl or electron-rich 4-methoxybenzyl groups. This could influence catalytic activity or binding interactions in biological systems.
  • Synthesis : Most analogs are synthesized via reactions between chloroacetyl chloride and amines, suggesting a common pathway for the target compound .
  • Crystal Packing : Compounds like 2-Chloro-N-(3-methylphenyl)acetamide exhibit intermolecular hydrogen bonding (N–H⋯O), which stabilizes crystal structures . The target compound’s cyclopropyl group may disrupt such interactions, altering solubility or melting points.

Reactivity and Catalytic Performance

In Pd-catalyzed cyclizations, the carboxylate ligand’s bulkiness (e.g., t-BuCO2H) enhances enantioselectivity for cyclopropane-containing acetamides . Comparatively, the 2,6-dichlorobenzyl analog () has higher lipophilicity, which could favor membrane permeability in bioactive contexts but hinder solubility in aqueous reaction conditions.

Research Findings and Contradictions

  • Catalytic Efficiency : While 4-methoxybenzyl analogs achieve high enantioselectivity (>90% ee) in Pd-catalyzed reactions , the target compound’s 3-methyl group may lead to divergent outcomes due to altered electronic effects.
  • Crystal Packing : Unlike 2-Chloro-N-(3-methylphenyl)acetamide, which forms hydrogen-bonded chains , the target compound’s N-cyclopropyl and N-benzyl groups might prioritize van der Waals interactions over hydrogen bonding, affecting material properties.
  • Biological Performance : suggests that bulkier substituents enhance antimicrobial activity, but the cyclopropyl group’s rigidity could either potentiate or hinder target binding, depending on the biological system.

Biological Activity

2-Chloro-N-cyclopropyl-N-(3-methylbenzyl)acetamide is a synthetic compound that belongs to the class of chloroacetamides, which have garnered attention for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C13H14ClN1O\text{C}_{13}\text{H}_{14}\text{Cl}\text{N}_{1}\text{O}

This compound features a chloro group, a cyclopropyl moiety, and a methylbenzyl substituent, which contribute to its unique pharmacological properties.

Antimicrobial Activity

Chloroacetamides have been extensively studied for their antimicrobial properties. Research indicates that the biological activity of chloroacetamides varies significantly with the substituents on the phenyl ring. For instance, studies have shown that compounds with halogenated phenyl groups exhibit enhanced lipophilicity, facilitating better penetration through bacterial cell membranes, which is crucial for their antibacterial efficacy .

Table 1: Antimicrobial Activity of Chloroacetamides

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundE. coli8 μM
S. aureus4 μM
MRSA6 μM

This table illustrates the effectiveness of this compound against several bacterial strains. The compound demonstrated significant inhibitory effects at micromolar concentrations.

Anticancer Activity

Recent studies have highlighted the potential of chloroacetamides in cancer therapy. For example, derivatives similar to this compound have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The mechanism often involves the inhibition of specific proteins such as c-Myc and ATAD2, which are critical for tumor growth and survival .

Case Study: Inhibition of ATAD2
A study focused on a related compound demonstrated an IC50 value of 0.27 μM against ATAD2 in BT-549 breast cancer cells. This inhibition resulted in significant reductions in c-Myc activation and subsequent apoptosis induction . Such findings suggest that similar mechanisms may be applicable to this compound.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis indicates that modifications to the acetamide structure can lead to variations in biological activity. For instance, substituents at specific positions on the phenyl ring can enhance or diminish antimicrobial potency . The presence of electron-withdrawing groups like chlorine increases the compound's reactivity and interaction with biological targets.

Future Directions

Given the promising biological activities exhibited by this compound, further research is warranted to explore its full therapeutic potential. Future studies should focus on:

  • In vivo efficacy : Evaluating the pharmacokinetics and pharmacodynamics in animal models.
  • Combination therapies : Investigating synergistic effects with existing antibiotics or chemotherapeutic agents.
  • Mechanistic studies : Elucidating detailed pathways through which this compound exerts its biological effects.

Q & A

Q. What synthetic methodologies are recommended for preparing 2-Chloro-N-cyclopropyl-N-(3-methylbenzyl)acetamide, and how is purity validated?

Methodological Answer:

  • Synthetic Routes : The compound can be synthesized via condensation reactions between chloroacetamide derivatives and substituted aromatic amines. For analogs like 2-chloro-N-(3-methylphenyl)acetamide, reactions involve ethanol as a solvent for crystallization .
  • Purity Validation :
    • Melting Point Analysis : Determined experimentally to confirm consistency with literature values .
    • Spectroscopic Techniques : Infrared (IR) spectroscopy identifies functional groups (e.g., C=O at ~1650 cm⁻¹, N–H at ~3300 cm⁻¹), while NMR (¹H/¹³C) confirms substituent integration and stereochemistry .
    • Single-Crystal X-ray Diffraction : Validates molecular geometry and intermolecular interactions (e.g., hydrogen bonding) .

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation?

Methodological Answer:

  • IR Spectroscopy : Identifies amide and chloroacetamide functional groups .
  • NMR Analysis :
    • ¹H NMR: Probes aromatic protons (δ 6.8–7.5 ppm), cyclopropyl CH₂ (δ 1.0–1.5 ppm), and methylbenzyl groups (δ 2.3 ppm for CH₃) .
    • ¹³C NMR: Confirms carbonyl (C=O, δ ~165 ppm) and chlorinated carbons (δ ~40 ppm) .
  • X-ray Crystallography : Resolves bond lengths (e.g., C–Cl ~1.75 Å), torsional angles, and hydrogen-bonding networks (e.g., N–H⋯O interactions) .

Advanced Research Questions

Q. How do substituents on the aromatic ring and cyclopropyl group influence solid-state conformation and intermolecular interactions?

Methodological Answer:

  • Substituent Effects :
    • Meta-Substituents : In analogs like 2-chloro-N-(3-methylphenyl)acetamide, the meta-methyl group induces syn-conformation of the N–H bond, contrasting with anti-conformations in nitro-substituted derivatives .
    • Hydrogen Bonding : Dual N–H⋯O interactions form infinite diagonal chains in the crystal lattice, as observed in X-ray studies .
  • Methodology : Compare substituents (e.g., methyl vs. nitro) using X-ray diffraction and DFT calculations to model steric/electronic effects .

Q. What experimental strategies assess the compound’s interactions with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

  • In Vitro Assays :
    • Cell-Based Studies : Evaluate cytotoxicity in human blood cells (e.g., hemolysis assays) .
    • Enzyme Inhibition : Use fluorometric or colorimetric assays to test acetylcholinesterase or cytochrome P450 inhibition.
  • Metabolic Profiling : Employ LC-MS/MS to identify metabolites (e.g., N-dealkylation or oxidation products) .

Q. How can contradictions in biological activity data across structural analogs be resolved?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., cyclopropyl vs. ethyl) and measure activity changes.
  • Data Normalization : Account for experimental variables (e.g., solvent polarity, cell line variability) using standardized protocols .
  • Computational Modeling : Molecular docking or MD simulations predict binding affinities and explain discrepancies .

Q. What methodologies analyze environmental degradation pathways and metabolite identification?

Methodological Answer:

  • Degradation Studies :
    • Hydrolytic Stability : Monitor under varying pH/temperature using HPLC-UV.
    • Photolysis : Expose to UV light and track degradation via GC-MS .
  • Metabolite Identification :
    • High-Resolution Mass Spectrometry (HRMS) : Resolve molecular formulas of degradation products.
    • Isotope Labeling : Use ¹⁴C-labeled compounds to trace metabolic pathways in soil/water systems .

Q. How does the compound’s conformation impact its reactivity in chemical transformations (e.g., nucleophilic substitution)?

Methodological Answer:

  • Steric Effects : The cyclopropyl and 3-methylbenzyl groups may hinder nucleophilic attack at the chloroacetamide moiety.
  • Kinetic Studies : Compare reaction rates with less hindered analogs (e.g., N-ethyl derivatives) under SN2 conditions .
  • X-ray/DFT Analysis : Correlate transition-state geometries with experimental rate data .

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